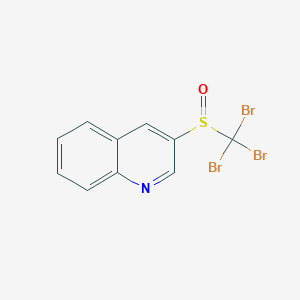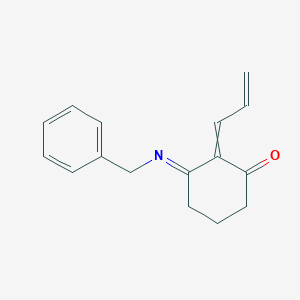
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is a synthetic organic compound that belongs to the class of thiophenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- typically involves the following steps:
Nitration: Introduction of a nitro group to the thiophene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophenesulfonamides.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-
- 2-Thiophenesulfonamide, 5-chloro-N-(4-aminophenyl)-4-nitro-
- 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro-
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
646039-60-3 |
|---|---|
Formule moléculaire |
C10H7ClN2O5S2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
5-chloro-N-(4-hydroxyphenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClN2O5S2/c11-10-8(13(15)16)5-9(19-10)20(17,18)12-6-1-3-7(14)4-2-6/h1-5,12,14H |
Clé InChI |
ANAUQADRYCCPIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)

![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)

